molecular formula C19H25N5O3 B2563615 ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1326840-10-1

ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B2563615
CAS No.: 1326840-10-1
M. Wt: 371.441
InChI Key: WUQWCIFZUDLDSC-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . It also contains a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an ethylphenyl group, and a 1,2,3-triazole ring. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Piperidine derivatives and triazoles are known to participate in a wide range of chemical reactions. Piperidines, for example, can undergo reactions such as N-alkylation, N-acylation, and reduction . Triazoles can participate in reactions such as nucleophilic substitution and reduction .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the prominent applications of related compounds includes the synthesis of new derivatives with potential antimicrobial properties. For instance, compounds like ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates have been synthesized starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. These compounds underwent further chemical reactions to incorporate functionalities such as carboxylic acid or alcohol. Mannich bases derived from these compounds demonstrated good antimicrobial activity against various test microorganisms, suggesting the utility of these chemical frameworks in developing new antimicrobial agents (Fandaklı et al., 2012).

Microwave-Assisted Synthesis for Biological Activities

Another research direction involves microwave-assisted synthesis of hybrid molecules containing different chemical moieties like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and others, starting from related compounds. These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, highlighting the potential of these chemical structures in contributing to the discovery of new drugs with varied biological activities (Başoğlu et al., 2013).

Novel Mycobacterium tuberculosis GyrB Inhibitors

Compounds with a structural framework incorporating elements like ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. Among the studied compounds, specific derivatives showed promising activity, suggesting their potential as novel inhibitors for treating tuberculosis. This highlights the compound's relevance in designing new therapeutics targeting bacterial infections (Jeankumar et al., 2013).

Green Chemistry Principles in Synthesis

Furthermore, the principles of green chemistry have been applied in the synthesis of related compounds, emphasizing the use of environmentally friendly solvents and conditions. This approach not only supports the sustainable production of chemical compounds but also opens up new avenues in the synthesis of pharmaceuticals and other chemical materials with reduced environmental impact (Khaligh et al., 2020).

Future Directions

The future directions for this compound would depend on its specific biological activity. Piperidine and triazole derivatives are areas of active research in medicinal chemistry, and new methods for their synthesis and functionalization are continually being developed .

Properties

IUPAC Name

ethyl 4-[[1-(4-ethylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-3-14-5-7-16(8-6-14)24-13-17(21-22-24)18(25)20-15-9-11-23(12-10-15)19(26)27-4-2/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWCIFZUDLDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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